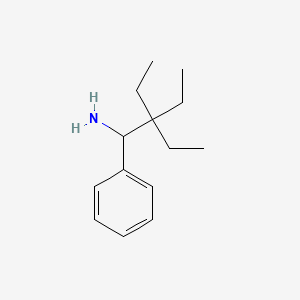

(1-amino-2,2-diethylbutyl)benzene

Description

Contextualization within Contemporary Aliphatic Amine Chemistry

Aliphatic amines are fundamental components in a vast array of functional molecules, including approximately 43% of amine-containing active pharmaceutical ingredients (APIs). acs.org The synthesis of these amines, particularly those with complex substitution patterns, is a central theme in modern organic chemistry. chemrxiv.org The development of efficient and selective methods for the construction of C-N bonds remains a critical area of research, driven by the demand for novel therapeutic agents and functional materials. acs.org

(1-amino-2,2-diethylbutyl)benzene, as a primary aliphatic amine, fits within this broader landscape. However, its α-quaternary nature presents specific synthetic hurdles that are not encountered with less substituted amines.

Significance of this compound as a Chiral Organic Building Block

The carbon atom bearing the amino and phenyl groups in this compound is a stereocenter. This means the compound can exist as a pair of enantiomers. Chiral amines are of paramount importance as they are frequently used as catalysts or as starting materials in the synthesis of enantiomerically pure pharmaceuticals and other complex molecules. rsc.orgacs.org

The combination of a stereocenter with significant steric hindrance makes this compound a potentially valuable chiral building block. Such compounds can be employed as ligands for transition metal catalysts or as organocatalysts, where the steric bulk can play a crucial role in controlling the stereochemical outcome of a reaction. alfachemic.comrsc.org The development of synthetic routes that can deliver this compound in an enantiomerically enriched form is therefore a key objective.

Historical Trajectories and Modern Developments in Sterically Hindered Amine Synthesis

Historically, the synthesis of sterically hindered amines, especially primary amines with a fully substituted α-carbon, has been a formidable challenge. alfachemic.com Traditional methods such as the direct alkylation of ammonia (B1221849) often lead to mixtures of primary, secondary, and tertiary amines, and are generally ineffective for creating sterically congested centers. pressbooks.pub Reductive amination of ketones can also be problematic due to the steric hindrance around the carbonyl group. nih.gov

In recent years, significant progress has been made in overcoming these limitations through the development of novel catalytic methods. Photoredox catalysis has emerged as a powerful tool for the synthesis of α-tertiary amines. cam.ac.ukcam.ac.uk These methods often involve the generation of α-amino radicals from imines or other precursors, which can then participate in carbon-carbon or carbon-heteroatom bond-forming reactions. princeton.eduacs.org For instance, a method utilizing photoredox catalysis to couple O-benzoyl oximes with cyanoarenes has been reported for the synthesis of primary amines with fully substituted α-carbons. alfachemic.comnih.gov

Another promising approach is the use of transition-metal catalysis. Ruthenium and iridium-based catalysts have been successfully employed in the direct reductive amination of ketones and the asymmetric hydrogenation of imines to produce sterically hindered amines with high enantioselectivity. acs.org Furthermore, enzymatic methods are gaining traction for the asymmetric amination of C-H bonds, offering a green and highly selective route to chiral amines.

Overview of Research Objectives and Foundational Academic Questions for this compound

The primary research objectives surrounding this compound and related compounds are centered on the development of efficient and stereoselective synthetic methods. Key academic questions include:

What are the most effective catalytic systems for the asymmetric synthesis of this compound?

How does the steric hindrance of the 2,2-diethylbutyl group influence the reactivity of the amine and its performance as a chiral ligand or organocatalyst?

Can computational studies predict the stereochemical outcomes of reactions involving this chiral building block and guide the design of new synthetic applications?

What are the potential applications of enantiomerically pure this compound in the synthesis of novel bioactive molecules?

Addressing these questions will not only advance our understanding of the chemistry of sterically hindered amines but also expand the toolbox of synthetic chemists for the construction of complex molecular architectures.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2,2-diethyl-1-phenylbutan-1-amine |

| CAS Number | 408330-79-0 |

| Molecular Formula | C₁₄H₂₃N |

| Molecular Weight | 205.34 g/mol |

| InChI Key | OHYXIBWEBUQQSL-UHFFFAOYSA-N |

| Predicted XlogP | 3.6 |

| Physical Form | Liquid |

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethyl-1-phenylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-4-14(5-2,6-3)13(15)12-10-8-7-9-11-12/h7-11,13H,4-6,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYXIBWEBUQQSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)C(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408330-79-0 | |

| Record name | (1-amino-2,2-diethylbutyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Amino 2,2 Diethylbutyl Benzene

Direct Synthesis Routes to (1-amino-2,2-diethylbutyl)benzene

Direct methods for the introduction of an amine group onto a carbon framework are fundamental in organic synthesis. For a target like this compound, these would primarily involve the conversion of a carbonyl group at the benzylic position.

Amination Strategies for the Formation of the this compound Core Structure

Direct amination strategies often involve the reaction of a suitable precursor with an ammonia (B1221849) equivalent. One classical approach is the Leuckart-Wallach reaction. This would theoretically involve heating the precursor ketone, 2,2-diethyl-1-phenylbutan-1-one (B3426050), with ammonium (B1175870) formate (B1220265) or formamide. The reaction proceeds via the formation of an intermediate N-formyl compound, which is then hydrolyzed to yield the primary amine. The high temperatures required could, however, lead to side reactions, and the steric hindrance from the two ethyl groups might impede the reaction's efficiency.

Alternative direct amination methods, such as those employing hydroxylamine-O-sulfonic acid or related reagents, could also be considered, although their efficacy for such a sterically demanding ketone is not documented.

Reductive Amination Pathways for Accessing this compound

Reductive amination is one of the most common and versatile methods for synthesizing amines. researchgate.netmdpi.comnih.gov This process involves the reaction of a ketone or aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding amine. youtube.com For the synthesis of this compound, this would involve reacting 2,2-diethyl-1-phenylbutan-1-one with ammonia.

The choice of reducing agent is crucial for the success of a one-pot reductive amination. researchgate.net Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are mild enough not to reduce the initial ketone but are effective at reducing the intermediate iminium ion. researchgate.net The general reaction is highly efficient for a wide range of substrates. nih.gov

A potential reaction scheme is outlined below:

| Reactants | Reagents | Product |

| 2,2-diethyl-1-phenylbutan-1-one, Ammonia (NH₃) | Sodium cyanoborohydride (NaBH₃CN), Methanol | This compound |

This method avoids the harsh conditions of the Leuckart-Wallach reaction and is generally higher yielding and cleaner.

Multicomponent Reactions and Cascade Sequences in this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. The Strecker synthesis is a classic example of an MCR that produces α-amino nitriles, which can then be hydrolyzed to amino acids or reduced to 1,2-diamines. A variation could potentially be adapted to form the target amine, though this is not a direct route.

A more relevant, though undocumented for this specific target, MCR would be a Petasis-type reaction. This involves the reaction of an amine, an aldehyde, and a vinyl- or aryl-boronic acid. While not directly applicable for synthesizing the target from its ketone precursor, related cascade reactions that generate an imine in situ followed by a nucleophilic addition could be envisioned.

Asymmetric Synthesis Approaches for Enantiomerically Enriched this compound

Since the target molecule contains a stereocenter at the carbon bearing the amino and phenyl groups, it can exist as two enantiomers. Asymmetric synthesis is crucial for producing a single enantiomer, which is often a requirement for pharmaceutical applications.

Chiral Auxiliary-Mediated Syntheses of this compound

A well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. nih.gov This involves temporarily attaching a chiral molecule to the substrate to direct a subsequent reaction stereoselectively. For amine synthesis, this could involve condensing the precursor ketone with a chiral amine, such as a phenylethylamine or a prolinol derivative, to form a chiral imine or enamine. Subsequent reduction would lead to a diastereomeric mixture of amines, which could be separated. The final step would be the cleavage of the chiral auxiliary to yield the enantiomerically enriched target amine.

A hypothetical pathway using a chiral auxiliary is detailed in the table below:

| Step | Description |

| 1 | Condensation of 2,2-diethyl-1-phenylbutan-1-one with a chiral amine (e.g., (R)-α-methylbenzylamine). |

| 2 | Reduction of the resulting chiral imine with a standard reducing agent (e.g., NaBH₄). |

| 3 | Separation of the resulting diastereomers. |

| 4 | Removal of the chiral auxiliary via hydrogenolysis to yield enantiopure this compound. |

This approach, while often reliable, is not very atom-economical due to the need to use stoichiometric amounts of the chiral auxiliary.

Asymmetric Catalytic Aminations Leading to this compound

Modern synthetic chemistry increasingly relies on catalytic asymmetric methods. nih.govnih.gov For the synthesis of chiral amines, asymmetric reductive amination is a powerful tool. This reaction utilizes a chiral catalyst to guide the reduction of a prochiral imine, leading to the preferential formation of one enantiomer. nih.gov

A potential catalytic system could involve an iridium or rhodium complex with a chiral phosphine (B1218219) ligand. In this scenario, the imine is formed in situ from the ketone and ammonia, and the chiral metal catalyst then facilitates the enantioselective addition of hydrogen (often from a source like H₂ gas or formic acid).

Another approach is organocatalysis, where a small chiral organic molecule, such as a derivative of proline or a chiral phosphoric acid, catalyzes the enantioselective transformation. nih.gov A chiral phosphoric acid could protonate the imine, forming a chiral ion pair that is then attacked by a hydride source from a specific face, leading to the desired enantiomer. While powerful, the significant steric bulk of the 2,2-diethyl groups on the ketone precursor might present a substantial challenge for existing catalytic systems.

While general synthetic strategies for the formation of primary amines are well-developed, a specific, documented synthesis for this compound is conspicuously absent from the scientific literature. The methods described herein—reductive amination, chiral auxiliary-based approaches, and catalytic asymmetric amination—represent the most plausible theoretical pathways to this compound. The significant steric hindrance around the reactive center in the precursor ketone, 2,2-diethyl-1-phenylbutan-1-one, would likely pose a significant challenge to any of these methods, potentially requiring extensive optimization of reaction conditions. The lack of published data highlights a gap in the known chemical space and suggests that the synthesis of this particular compound may be non-trivial.

Chiral Resolution Techniques for this compound Enantiomers

As this compound is a chiral molecule, the synthesis will produce a racemic mixture of its two enantiomers. The separation of these enantiomers, known as chiral resolution, is crucial for obtaining enantiomerically pure compounds. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for this purpose. yakhak.orgchromatographyonline.comgoogle.comresearchgate.netsigmaaldrich.com

For primary amines, especially those with steric hindrance near the chiral center, polysaccharide-based CSPs and crown ether-based CSPs have shown excellent resolving capabilities. yakhak.orgchromatographyonline.com

| Chiral Stationary Phase (CSP) Type | Examples of Commercial Columns | Principle of Separation | Typical Mobile Phases |

| Polysaccharide-based | Chiralpak® IA, Chiralcel® OD-H | Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions. yakhak.org | Hexane/Isopropanol, Hexane/Ethanol with additives (e.g., trifluoroacetic acid, triethylamine). chromatographyonline.com |

| Crown Ether-based | CROWNPAK® CR(+) | Inclusion complexation of the primary ammonium group within the chiral crown ether cavity. | Aqueous buffers with organic modifiers (e.g., methanol, acetonitrile). |

| Pirkle-type | (R,R)-Whelk-O® 1 | π-π interactions, hydrogen bonding, and steric repulsion between the analyte and the chiral selector. | Normal phase eluents (e.g., hexane/isopropanol). |

Enzymatic resolution, which utilizes the stereoselectivity of enzymes like lipases to selectively acylate one enantiomer of the amine, is another effective method for obtaining enantiomerically enriched amines. google.com

Novel Reagents and Catalytic Systems in this compound Synthesis

Recent advancements in organic synthesis have introduced novel reagents and catalytic systems that could be applied to the synthesis of sterically hindered primary amines like this compound. These methods often offer milder reaction conditions and improved selectivity.

Modern approaches include:

Photocatalytic C-H amination: This method allows for the direct functionalization of C-H bonds, potentially offering a more direct route to the target molecule, bypassing the need for a pre-functionalized starting material.

Electrochemical synthesis: Electrochemical methods can provide a "greener" alternative to traditional reagents for carrying out reductions and other key transformations.

Transition metal-catalyzed amination: Catalysts based on metals like rhodium and palladium have been developed for the asymmetric synthesis of chiral amines, offering the potential to directly obtain an enantiomerically enriched product.

Chemo-, Regio-, and Stereoselective Considerations in this compound Synthesis

The synthesis of this compound requires careful consideration of selectivity at several stages.

Chemoselectivity: In the reductive amination step, the imine intermediate must be selectively reduced in the presence of the starting ketone. The choice of reducing agent is critical to avoid the reduction of the ketone to the corresponding alcohol.

Regioselectivity: Not a major concern in the proposed main synthetic route as the position of the amine is determined by the carbonyl group of the precursor ketone.

Stereoselectivity: This is a critical aspect due to the chiral nature of the target molecule.

Diastereoselectivity: If a chiral auxiliary is used in the synthesis, the formation of one diastereomer over the other is a key consideration. lookchem.com

Enantioselectivity: Achieving a high enantiomeric excess (e.e.) of one enantiomer is a primary goal in asymmetric synthesis. This can be addressed through:

Asymmetric catalysis: The use of a chiral catalyst during the synthesis can directly produce an enantiomerically enriched product. nih.govorganic-chemistry.orgnih.gov

Chiral auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and then subsequently removed. lookchem.comnih.gov

Kinetic resolution: A chiral reagent or catalyst can be used to selectively react with one enantiomer of the racemic mixture, allowing for the separation of the unreacted, enantiomerically enriched amine.

The steric hindrance of the tertiary carbon atom in this compound makes the control of stereoselectivity particularly challenging, as the bulky substituents can influence the approach of reagents to the chiral center.

Stereochemical Aspects and Chirality Control in 1 Amino 2,2 Diethylbutyl Benzene Systems

Chiral Recognition and Enantiomeric Purity Assessment Methods for (1-amino-2,2-diethylbutyl)benzene

The determination of enantiomeric purity is paramount for the characterization of chiral compounds like this compound. Several analytical techniques are employed for this purpose, with chromatographic and spectroscopic methods being the most prevalent.

Chromatographic Methods: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for separating enantiomers. mdpi.comnih.gov For a bulky primary amine such as this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclofructan-based CSPs have shown broad applicability for the separation of a variety of chiral primary amines. nih.govchromatographyonline.com The choice of the mobile phase, often a mixture of alkanes and alcohols, is crucial for achieving optimal separation. Supercritical fluid chromatography (SFC) with chiral stationary phases, particularly those based on crown ethers, has also emerged as an efficient method for the separation of primary amines. wiley.com

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy offers a versatile approach for determining enantiomeric excess (ee). This is typically achieved by converting the enantiomeric mixture into a pair of diastereomers through reaction with a chiral derivatizing agent (CDA). rsc.org For primary amines like this compound, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), chiral aldehydes to form diastereomeric imines, or chiral isocyanates to form diastereomeric ureas. researchgate.net The resulting diastereomers exhibit distinct NMR signals, and the ratio of their integration values corresponds to the enantiomeric ratio of the original amine. nih.gov A simple three-component system involving 2-formylphenylboronic acid and enantiopure 1,1'-bi-2-naphthol (B31242) (BINOL) can also be used to form diastereomeric iminoboronate esters, which can be readily analyzed by ¹H NMR. nih.gov

Illustrative Data for Chiral Separation of Analogous Bulky Amines:

| Chiral Stationary Phase | Mobile Phase Composition | Typical Resolution (Rs) | Reference Compound |

| Cellulose-based (e.g., ODH) | Hexane/Isopropanol (90:10) | 1.8 - 3.5 | 1-Phenylethylamine |

| Cyclofructan-based (CF6-P) | Acetonitrile/Methanol (90:10) with additives | 2.0 - 4.1 | Various primary amines |

| Crown ether-based (Crownpak®) | Supercritical CO₂/Methanol with additives | >1.5 | Various primary amines |

Stereoselective Transformations Involving this compound as a Substrate

Stereoselective transformations are essential for the synthesis of enantiomerically pure this compound. These methods can be broadly categorized into asymmetric synthesis and kinetic resolution.

Asymmetric Synthesis: The direct asymmetric synthesis of this compound would likely involve the enantioselective reduction of a corresponding imine or the asymmetric addition of an organometallic reagent to an imine. Chiral catalysts, such as those based on transition metals (e.g., iridium, rhodium) with chiral ligands, are often employed for the asymmetric hydrogenation of imines to produce chiral amines with high enantioselectivity. rsc.org Another approach involves the use of chiral Brønsted acids to catalyze the addition of nucleophiles to imines.

Kinetic Resolution: Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral reagent or catalyst, leading to the separation of the two enantiomers. For primary amines, enzymatic kinetic resolution using lipases is a common strategy. mdpi.com For instance, a lipase (B570770) can selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. Chemical kinetic resolution can also be achieved through diastereoselective acylation with a chiral acylating agent. researchgate.net

Illustrative Stereoselective Synthesis of a Chiral Benzylic Amine:

| Reaction Type | Chiral Catalyst/Reagent | Substrate | Product Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ / Chiral Phosphine (B1218219) Ligand | N-Phenyl-1-phenylethan-1-imine | >95% |

| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica Lipase B) | Racemic 1-Phenylethylamine | >99% (for one enantiomer) |

| Asymmetric Reductive Amination | Chiral Phosphoric Acid | Ketone and Amine Source | 90-99% |

This table provides examples of stereoselective methods for synthesizing chiral benzylic amines, which are analogous to the target compound.

Configurational Stability and Epimerization Studies of the Chiral Center in this compound

The configurational stability of the chiral center in this compound is a crucial consideration, especially under conditions that could lead to racemization. Benzylic amines can be susceptible to racemization, particularly under acidic or basic conditions, or at elevated temperatures. acs.org The benzylic proton can be abstracted, leading to the formation of a planar achiral imine or a resonance-stabilized carbanion, which can then be reprotonated from either face, resulting in a loss of enantiomeric purity.

Studies on the racemization of benzylic amines often involve monitoring the enantiomeric excess over time under various conditions (e.g., different solvents, temperatures, and pH values). The rate of racemization can provide insights into the lability of the chiral center. For this compound, the steric bulk of the 2,2-diethylbutyl group might influence the rate of epimerization by sterically hindering the approach of a base to abstract the benzylic proton. However, once the achiral intermediate is formed, the steric bulk would also influence the facial selectivity of the reprotonation step.

Influence of Steric Hindrance from the 2,2-Diethylbutyl Moiety on Stereoselectivity in this compound Reactions

The 2,2-diethylbutyl group is a bulky substituent that exerts significant steric hindrance around the chiral center of this compound. ncert.nic.in This steric bulk has a profound impact on the stereoselectivity of reactions involving this compound. researchgate.net

In stereoselective transformations, the bulky group can enhance the facial discrimination of an approaching reagent. For example, in an asymmetric reduction of a precursor ketone, the large 2,2-diethylbutyl group would effectively block one face of the carbonyl group, forcing the hydride to attack from the less hindered face, potentially leading to high diastereoselectivity. Similarly, in reactions where the amine itself is a substrate, the steric hindrance can dictate the approach of reagents to the nitrogen atom or the chiral carbon. researchgate.net

The steric hindrance can also affect reaction rates. While it can enhance selectivity, it may also slow down the reaction by impeding the approach of the reactants. ncert.nic.in Therefore, a balance between reactivity and selectivity must often be considered when designing synthetic routes involving sterically hindered molecules like this compound.

Reactivity and Derivatization of 1 Amino 2,2 Diethylbutyl Benzene

Transformations of the Primary Amine Moiety in (1-amino-2,2-diethylbutyl)benzene

The primary amine group in this compound is a key site for a variety of chemical modifications. However, the significant steric hindrance imposed by the adjacent 2,2-diethylbutyl group plays a crucial role in modulating its reactivity.

Acylation and Sulfonylation Reactions

The reaction of primary amines with acylating and sulfonylating agents is a fundamental transformation in organic synthesis. For this compound, these reactions are expected to proceed, though potentially at a slower rate compared to less hindered amines.

Acylation: The reaction with acyl halides or anhydrides in the presence of a base is a standard method for the formation of amides. In the case of this compound, the bulky substituent is likely to necessitate more forcing reaction conditions or the use of more reactive acylating agents to achieve high yields. The use of a non-nucleophilic base is crucial to avoid side reactions.

Sulfonylation: Similarly, sulfonamides can be prepared by reacting the primary amine with sulfonyl chlorides. The Hinsberg test, which distinguishes between primary, secondary, and tertiary amines, relies on the formation of a sulfonamide from a primary amine that is soluble in alkali. The sulfonamide derived from this compound would be expected to exhibit this property. manchester.ac.uk

| Reagent | Product | Reaction Conditions | Expected Observations |

| Acetyl chloride | N-(2,2-diethyl-1-phenylbutyl)acetamide | Base (e.g., triethylamine), aprotic solvent | Formation of a stable amide. Reaction may require heating. |

| Benzenesulfonyl chloride | N-(2,2-diethyl-1-phenylbutyl)benzenesulfonamide | Aqueous NaOH (Hinsberg test conditions) | Formation of a sulfonamide, which should be soluble in the aqueous base. |

Alkylation and Arylation Reactions

Direct N-alkylation and N-arylation of primary amines can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of hindered amines.

Alkylation: The reaction of this compound with alkyl halides is expected to be slow due to steric hindrance. acs.org Mono-alkylation can be favored by using a large excess of the amine or by employing specific strategies that utilize amine hydrobromides to control the reactivity. nih.gov Alternative methods, such as reductive amination, might offer a more controlled route to N-alkylated products. Industrially, N-alkylation is often achieved using alcohols as alkylating agents, which are less expensive and produce fewer salt byproducts. acs.org

Arylation: The N-arylation of sterically hindered primary amines, such as this compound, typically requires transition metal catalysis, most commonly with palladium or copper. nih.govacs.org The development of specialized ligands has been crucial in overcoming the challenges associated with coupling bulky reaction partners. nih.govresearchgate.net These reactions often require specific catalysts and conditions to achieve good yields. nih.govnih.gov

| Reaction Type | Reagent | Catalyst/Conditions | Expected Product |

| N-Alkylation | Alkyl halide (e.g., methyl iodide) | Base, solvent | N-alkyl-(1-amino-2,2-diethylbutyl)benzene |

| N-Arylation | Aryl halide (e.g., bromobenzene) | Pd or Cu catalyst, ligand, base | N-aryl-(1-amino-2,2-diethylbutyl)benzene |

Condensation Reactions and Imine Formation from this compound

The condensation of primary amines with aldehydes and ketones to form imines (Schiff bases) is a reversible, acid-catalyzed reaction. chemrxiv.orgwikipedia.orgmasterorganicchemistry.com

The formation of an imine from this compound and a carbonyl compound involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. mdpi.com The significant steric bulk around the nitrogen atom in this compound may hinder the initial nucleophilic attack and could also influence the stability of the resulting imine. The reaction is typically driven to completion by the removal of water. masterorganicchemistry.com

| Carbonyl Compound | Product (Imine) | Catalyst/Conditions |

| Aldehyde (R'-CHO) | N-(2,2-diethyl-1-phenylbutyl)-1-R'-methanimine | Acid catalyst (e.g., acetic acid), removal of water |

| Ketone (R'-CO-R'') | N-(2,2-diethyl-1-phenylbutyl)-1-R',1-R''-methanimine | Acid catalyst, removal of water |

Nucleophilic Reactivity Profiles of the Amine Functionality

The nucleophilicity of an amine is its ability to donate its lone pair of electrons to an electrophile. masterorganicchemistry.com The nucleophilicity of this compound is significantly influenced by the bulky 2,2-diethylbutyl group.

While the presence of alkyl groups generally increases the basicity and nucleophilicity of amines through an inductive effect, severe steric hindrance can counteract this effect, leading to reduced nucleophilicity. masterorganicchemistry.comsemanticscholar.org Therefore, this compound is expected to be less nucleophilic than less hindered primary amines like benzylamine. researchgate.netsemanticscholar.org This reduced nucleophilicity will affect the rates of its reactions with various electrophiles.

Functionalization of the Benzene (B151609) Ring in this compound

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The substituent already present on the ring, the (1-amino-2,2-diethylbutyl) group, directs the position of the incoming electrophile.

Electrophilic Aromatic Substitution Studies on this compound

The amino group is a powerful activating and ortho-, para-directing group in electrophilic aromatic substitution reactions. nih.govrsc.orgscispace.com This is due to the ability of the nitrogen's lone pair to donate electron density to the benzene ring through resonance, stabilizing the arenium ion intermediate formed during the reaction. rsc.org However, under strongly acidic conditions, the amino group can be protonated to form an ammonium (B1175870) group (-NH3+), which is a deactivating and meta-directing group. libretexts.org

To avoid this and to control the reactivity, the amino group is often protected, for example, by acylation to form an amide. The resulting acetamido group is still an ortho-, para-director but is less activating than the free amino group. libretexts.org The bulky nature of the (1-amino-2,2-diethylbutyl) substituent will also play a role, with substitution at the less sterically hindered para position generally being favored over the ortho positions. wikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation.

| Reaction | Reagents | Expected Major Product(s) (with protected amine) |

| Nitration | HNO₃, H₂SO₄ | para-nitro derivative |

| Bromination | Br₂, FeBr₃ | para-bromo derivative |

| Sulfonation | Fuming H₂SO₄ | para-sulfonic acid derivative |

It is important to note that Friedel-Crafts alkylation and acylation reactions are generally not successful on rings containing an amino group, as the nitrogen can coordinate with the Lewis acid catalyst, deactivating the ring. nih.govmdpi.com Protection of the amino group as an amide can sometimes allow these reactions to proceed. nih.gov

Metal-Catalyzed Cross-Coupling Reactions at the Benzene Ring

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds at aromatic rings. wikipedia.orgfishersci.co.uklibretexts.org These reactions typically involve the coupling of a functionalized benzene ring (e.g., an aryl halide or triflate) with a suitable coupling partner in the presence of a transition metal catalyst, most commonly palladium. organic-chemistry.org

Despite the utility of these methods, a comprehensive search of the scientific literature yielded no specific studies or data on metal-catalyzed cross-coupling reactions performed on the benzene ring of this compound. There are no documented examples of this compound, or a pre-functionalized derivative thereof (e.g., bromo-(1-amino-2,2-diethylbutyl)benzene), being used as a substrate in such transformations. Consequently, no research findings or data tables detailing reaction conditions, yields, or catalyst systems for this specific molecule can be provided. The significant steric hindrance imposed by the 2,2-diethylbutyl group alpha to the amine may present considerable challenges for such transformations, potentially impacting catalyst accessibility and reaction kinetics. rsc.org

Cyclization Reactions Utilizing this compound as a Precursor

Cyclization reactions involving primary amines and aromatic rings are crucial for the synthesis of various nitrogen-containing heterocyclic scaffolds. Prominent examples include the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, and the Bischler-Napieralski reaction, which cyclizes a β-arylethylamide to a 3,4-dihydroisoquinoline. wikipedia.orgwikipedia.orgnrochemistry.com

The structure of this compound contains the necessary β-phenylethylamine motif, making it a theoretical candidate for such cyclization reactions. However, an extensive review of chemical literature reveals no published reports where this compound is used as a precursor in any cyclization reaction. Research detailing its condensation with carbonyl compounds or subsequent acid-catalyzed ring closure is not available. Therefore, there are no specific research findings or data tables to present regarding its application in the synthesis of heterocyclic systems.

Applications of 1 Amino 2,2 Diethylbutyl Benzene in Advanced Chemical Synthesis

Role as a Chiral Building Block in Complex Molecular Architectures

Chiral amines are fundamental building blocks in the synthesis of complex, biologically active molecules and functional materials. The structural characteristics of (1-amino-2,2-diethylbutyl)benzene, particularly its significant steric bulk and defined stereochemistry, make it an attractive candidate for incorporation into complex molecular architectures. Analogous bulky chiral amines, such as (S)-2-amino-3-methylbutane, have been successfully employed as key chiral synthons in the preparation of pharmaceutical agents. For instance, (S)-2-amino-3-methylbutane is a crucial component in the synthesis of the ATP-sensitive potassium channel opener BPDZ-44, highlighting the value of such chiral amines in constructing intricate molecular frameworks.

The utility of chiral amines extends to their role as precursors for other valuable chiral molecules. For example, chiral amino alcohols derived from amino acids are versatile intermediates. (S)-tert-Leucinol, an analog with a similar bulky alkyl group, is widely used in various asymmetric reactions and for peptide synthesis. chemicalbook.comsigmaaldrich.comsigmaaldrich.com This suggests that this compound could serve as a valuable precursor to the corresponding chiral amino alcohol, (1-hydroxy-2,2-diethylbutyl)benzene, further expanding its utility as a versatile chiral building block. The introduction of the bulky 2,2-diethylbutyl group can impart specific conformational constraints and lipophilicity to the target molecules, which can be advantageous in tuning their biological activity and physical properties.

Utility as a Ligand in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. The amine functionality in this compound provides a convenient handle for its derivatization into a variety of chiral ligands.

Design and Synthesis of this compound-Derived Ligands

The primary amine group of this compound can be readily transformed into a wide array of ligand classes, including phosphine-containing ligands, which are highly effective in many catalytic processes. For example, tridentate chiral spiro aminophosphine (B1255530) ligands have been shown to form highly efficient iridium catalysts for asymmetric hydrogenation. nih.gov The synthesis of such ligands often involves the reaction of a chiral amine with a phosphine-containing moiety. Following this precedent, this compound could be reacted with suitable phosphine (B1218219) precursors to generate novel bidentate or tridentate ligands. The bulky 2,2-diethylbutyl group would be expected to create a well-defined and sterically demanding chiral environment around the metal center, which is often crucial for achieving high levels of enantioselectivity.

The synthesis of N-alkylated derivatives is another common strategy to generate valuable chiral secondary amines for ligand synthesis. Reductive amination of ketones with chiral primary amines, such as (R)-α-ethylbenzylamine, has been shown to produce C2-symmetrical secondary amines with high diastereoselectivity. sigmaaldrich.com These secondary amines can then be used to prepare atropisomeric phosphoramidites, which are effective ligands in copper-catalyzed conjugate additions and iridium-catalyzed allylic substitutions. sigmaaldrich.com A similar approach could be envisioned for this compound to access a library of chiral secondary amines and their corresponding ligands.

Application in Asymmetric Hydrogenation Processes

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, and the performance of the catalyst is highly dependent on the chiral ligand. nih.govacs.orgyoutube.com Ruthenium-based catalysts bearing chiral diphosphine ligands, such as C3-TunePhos, have demonstrated high efficiency in the direct reductive amination of alkyl aryl ketones to produce chiral primary amines. nih.gov The structural features of ligands derived from this compound, particularly the steric hindrance provided by the diethylbutyl group, could be beneficial in creating a selective environment for the hydrogenation of various substrates.

Iridium complexes with chiral spiro aminophosphine ligands have achieved remarkable turnover numbers (up to 4.5 million) in the asymmetric hydrogenation of aryl ketones. nih.gov The high efficiency and enantioselectivity of these catalysts are attributed to the rigid spiro backbone and the specific chiral environment created by the ligand. It is plausible that iridium or rhodium complexes of ligands derived from this compound could also exhibit high catalytic activity and enantioselectivity in the hydrogenation of a range of unsaturated compounds, including ketones, imines, and alkenes. acs.org

Table 1: Examples of Asymmetric Hydrogenation using Catalysts with Chiral Amine-Derived Ligands

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Ru/C3-TunePhos | Alkyl Aryl Ketones | Chiral Primary Amines | >90% | nih.gov |

| Ir-SpiroPAP | Aryl Ketones | Chiral Alcohols | High | nih.gov |

| Rh-DIPAMP | Enamides | Chiral Amino Acids | High | acs.org |

This table presents data for analogous catalyst systems to illustrate the potential of catalysts derived from this compound.

Application in Asymmetric Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds in an enantioselective manner is a fundamental transformation in organic synthesis. Chiral ligands play a pivotal role in controlling the stereochemical outcome of these reactions. Chiral amines and their derivatives have been successfully employed in the synthesis of ligands for various asymmetric C-C bond-forming reactions. For example, the organocatalytic asymmetric allylation of imines using chiral BINOL-derived catalysts is a well-established method for the synthesis of homoallylic amines. nih.gov

Ligands derived from this compound could potentially be effective in metal-catalyzed asymmetric C-C bond-forming reactions. The steric bulk of the 2,2-diethylbutyl group could influence the facial selectivity of nucleophilic attack on a coordinated substrate, leading to high enantioselectivity. For instance, in reactions such as the palladium-catalyzed asymmetric allylic alkylation, the nature of the chiral ligand is critical in determining the stereochemical outcome.

Employment as a Chiral Auxiliary in Stereoselective Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The auxiliary is then removed to reveal the enantiomerically enriched product. Chiral amines and amino alcohols are common classes of chiral auxiliaries. For example, homochiral oxazinanones derived from β-amino esters have been used as chiral auxiliaries in stereoselective enolate alkylation reactions, with stereoselectivities often exceeding those of the well-known Evans oxazolidinones. capes.gov.br

This compound could be converted into a variety of chiral auxiliaries. For instance, condensation with a carboxylic acid would yield a chiral amide. The bulky 2,2-diethylbutyl group would be expected to effectively shield one face of a derived enolate, leading to highly diastereoselective alkylation or aldol (B89426) reactions. The resulting product could then be hydrolyzed to release the chiral product and recover the auxiliary. The use of (S)-tert-leucinol, a structural analog, in asymmetric synthesis further supports the potential of bulky amino alcohols and their amine precursors as effective chiral auxiliaries. chemicalbook.com

This compound as a Precursor for Novel Chemical Entities in Medicinal Chemistry Research (excluding clinical data)

The introduction of bulky, lipophilic groups can have a profound impact on the pharmacological properties of a molecule, influencing factors such as binding affinity, selectivity, and metabolic stability. patsnap.com The 2,2-diethylbutylphenyl moiety of this compound represents a unique lipophilic and sterically demanding substituent that could be incorporated into various scaffolds to generate novel chemical entities for medicinal chemistry research.

For example, aminopyrazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.gov The functionalization of a pyrazole (B372694) nucleus with the (1-amino-2,2-diethylbutyl)phenyl group could lead to compounds with enhanced potency or altered selectivity profiles. Similarly, the 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, being a component of several approved drugs. rsc.org The incorporation of the bulky aminophenyl group into this scaffold could lead to novel derivatives with interesting pharmacological properties.

The synthesis of 1-phenylpropan-2-amine derivatives, which are important pharmacophores, has been achieved using transaminase-mediated reactions. rsc.org This highlights the interest in chiral aminophenyl structures in drug discovery. The unique steric and electronic properties of the (1-amino-2,2-diethylbutyl)phenyl group make it an intriguing building block for the exploration of new chemical space in the search for novel therapeutic agents.

Advanced Spectroscopic and Analytical Research Methodologies for 1 Amino 2,2 Diethylbutyl Benzene

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural and conformational analysis of (1-amino-2,2-diethylbutyl)benzene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Structural Elucidation: The ¹H NMR spectrum is expected to show distinct signals for the protons of the monosubstituted phenyl group, typically in the aromatic region (~7.0-7.5 ppm). The methine proton (CH-N) adjacent to the chiral center would appear as a single multiplet, with its chemical shift influenced by the adjacent amino and phenyl groups. The protons of the two ethyl groups and the primary amine would also exhibit characteristic signals.

The ¹³C NMR spectrum would complement this by showing distinct resonances for the aromatic carbons, the chiral methine carbon, the quaternary carbon, and the carbons of the ethyl groups.

Conformational Analysis: Due to the significant steric hindrance caused by the 2,2-diethylbutyl group, rotation around the C-C and C-N bonds is restricted, leading to preferred conformations. Advanced 2D NMR techniques are employed to study these conformational preferences. mdpi.comresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, even if they are not directly bonded. mdpi.com For this compound, NOESY spectra can reveal through-space interactions between the protons of the phenyl ring and the protons of the diethylbutyl moiety, helping to define the molecule's three-dimensional shape and the relative orientation of its substituents. mdpi.comresearchgate.net

Correlation Spectroscopy (COSY): Establishes proton-proton coupling relationships within the molecule, confirming the connectivity of the ethyl groups and the relationship between the methine proton and the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC): These experiments correlate proton signals with their directly attached (HSQC) or more distant (HMBC) carbon atoms, allowing for the unambiguous assignment of all proton and carbon signals in the molecule. mdpi.com

The combination of these techniques allows for the construction of a detailed 3D model of the predominant conformation(s) of this compound in solution. nih.govmdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |

| Phenyl Protons (C₆H₅) | 7.0 - 7.5 | 125 - 145 | Multiplets |

| Methine Proton (CH-N) | ~4.0 - 4.5 | ~60 - 65 | Singlet or Multiplet |

| Amino Protons (NH₂) | 1.5 - 3.0 | N/A | Broad Singlet |

| Methylene Protons (CH₂) | 1.2 - 1.6 | ~30 - 35 | Quartet |

| Methyl Protons (CH₃) | 0.8 - 1.2 | ~8 - 12 | Triplet |

| Quaternary Carbon (C(CH₂CH₃)₂) | N/A | ~40 - 45 | Singlet |

Mass Spectrometry for Reaction Monitoring and Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns. For this compound, MS is critical for confirming its synthesis and investigating its stability.

Reaction Monitoring: During the synthesis of this compound, MS can be coupled with chromatographic techniques (e.g., LC-MS or GC-MS) to monitor the reaction's progress. By tracking the ion corresponding to the molecular weight of the product (C₁₄H₂₃N, monoisotopic mass: 205.1830 Da), researchers can optimize reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize byproducts.

Pathway Elucidation: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula. Tandem mass spectrometry (MS/MS) is used to study fragmentation pathways. When the molecular ion of this compound ([M+H]⁺, m/z 206.1903) is isolated and fragmented, a characteristic pattern of product ions is produced. Likely fragmentation pathways include:

Benzylic cleavage: Loss of the phenyl group or the amino-substituted portion, leading to stable benzylic carbocations.

Loss of ethyl groups: Cleavage of C-C bonds within the diethylbutyl moiety.

Loss of ammonia (B1221849): Elimination of the amino group.

Analyzing these fragments helps to confirm the connectivity of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts Data predicted using computational models. uni.lu

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₁₄H₂₄N]⁺ | 206.19032 |

| [M+Na]⁺ | [C₁₄H₂₃NNa]⁺ | 228.17226 |

| [M+K]⁺ | [C₁₄H₂₃NK]⁺ | 244.14620 |

| [M+NH₄]⁺ | [C₁₄H₂₇N₂]⁺ | 223.21686 |

| [M-H]⁻ | [C₁₄H₂₂N]⁻ | 204.17576 |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands expected for this compound include:

N-H Stretching: Primary amines (R-NH₂) typically show two sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations. libretexts.org

C-H Stretching: Aromatic C-H stretching appears above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹), while aliphatic C-H stretching from the ethyl groups appears just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.orgdocbrown.info

N-H Bending: A broad absorption between 1550-1650 cm⁻¹ is characteristic of the N-H scissoring vibration.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. docbrown.info

C-H Out-of-Plane Bending: Strong bands in the 690-770 cm⁻¹ range are indicative of a monosubstituted benzene (B151609) ring. docbrown.info

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It provides complementary information to IR. For this molecule, Raman would be effective for observing:

The symmetric stretching of the aromatic ring (a strong band around 1000 cm⁻¹).

Vibrations of the C-C backbone of the alkyl group.

The non-polar C=C bonds in the phenyl ring, which often give strong Raman signals. spectroscopyonline.com

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to compute the vibrational frequencies and compare them with experimental IR and Raman spectra for a complete vibrational assignment. researchgate.netnih.govresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | IR |

| Primary Amine (N-H) | Scissoring Bend | 1550 - 1650 | IR |

| Aromatic (C-H) | Stretch | 3030 - 3080 | IR, Raman |

| Alkyl (C-H) | Stretch | 2850 - 2960 | IR, Raman |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | IR, Raman |

| Aromatic (C-H) | Out-of-Plane Bend | 690 - 770 | IR |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination

The carbon atom bonded to the phenyl and amino groups in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers ((R) and (S)). Chiroptical spectroscopy techniques are essential for determining the absolute configuration of a specific enantiomer.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The aromatic chromophore (the phenyl group) in this compound will produce a characteristic ECD spectrum. The sign and intensity of the Cotton effects in the spectrum are directly related to the three-dimensional arrangement of atoms around the chromophore.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. It provides information complementary to ECD.

To determine the absolute configuration, the experimental ECD spectrum of a pure enantiomer is compared with a theoretically predicted spectrum. This is typically achieved by:

Performing quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) for one enantiomer (e.g., the (R)-enantiomer).

Simulating the theoretical ECD spectrum based on the calculated electronic transitions.

Matching the theoretical spectrum with the experimental one. A good match confirms the absolute configuration. If the spectra are mirror images, the absolute configuration is the opposite of the one calculated.

Advanced Chromatographic Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination

For any application involving a chiral compound, it is crucial to determine its stereochemical purity. Advanced chromatography is the standard method for this analysis.

Enantiomeric Excess (e.e.) Determination: To separate the (R)- and (S)-enantiomers of this compound, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer.

A racemic or enantiomerically enriched mixture of the compound is injected into the HPLC system equipped with a suitable CSP.

The two enantiomers travel through the column at different rates due to the formation of transient, diastereomeric complexes with the CSP, resulting in their separation.

A detector (e.g., UV-Vis) at the column outlet records the signal for each enantiomer as it elutes.

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100

Alternatively, the amine can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard (non-chiral) chromatography column. nih.gov

Diastereomeric Ratio (d.r.) Determination: The molecule this compound has only one chiral center and therefore cannot exist as diastereomers. However, if it were to react with another chiral molecule, forming a product with two or more chiral centers, diastereomers would be produced. In such a case, the same chromatographic techniques (usually standard, non-chiral HPLC or GC) could be used to separate the diastereomers and determine their relative ratio (d.r.) based on their distinct physical properties and retention times.

Computational and Theoretical Studies of 1 Amino 2,2 Diethylbutyl Benzene

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations, such as those employing Density Functional Theory (DFT) or ab initio methods, would be the starting point for understanding the molecular structure of (1-amino-2,2-diethylbutyl)benzene. These calculations would aim to determine the most stable three-dimensional arrangement of its atoms, known as the global minimum conformation.

A conformational analysis would identify various low-energy conformers resulting from the rotation around single bonds, such as the C-C and C-N bonds in the butyl chain and its connection to the benzene (B151609) ring. The results would typically be presented in a data table listing the relative energies of these conformers, their Boltzmann population at a given temperature, and key geometrical parameters like bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Data from Conformational Analysis of this compound

| Conformer ID | Method/Basis Set | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K | Key Dihedral Angle (C-C-C-N) (°) |

|---|---|---|---|---|

| Conf-1 | B3LYP/6-31G(d) | 0.00 | 65.2 | 178.5 |

| Conf-2 | B3LYP/6-31G(d) | 0.85 | 20.1 | 65.3 |

Note: This table is purely illustrative and does not represent actual experimental or calculated data.

Electronic Structure Analysis and Reactivity Prediction (e.g., Frontier Molecular Orbital Theory)

Analysis of the electronic structure provides insights into the chemical reactivity of a molecule. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key tool in this area.

For this compound, calculations would reveal the energy and spatial distribution of the HOMO and LUMO. The HOMO would likely be localized on the electron-rich benzene ring and the amino group, indicating these are the primary sites for electrophilic attack. The LUMO's location would suggest the most probable sites for nucleophilic attack. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Calculation Method | Energy (eV) | Primary Atomic Contribution |

|---|---|---|---|

| HOMO | DFT/B3LYP | -5.87 | Benzene Ring (π-system), Nitrogen (lone pair) |

| LUMO | DFT/B3LYP | 1.23 | Benzene Ring (π*-system) |

Note: This table is for illustrative purposes only. The values are not based on actual calculations.

Molecular Dynamics Simulations and Conformational Landscape Mapping

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations would be performed. These simulations model the atomic motions over time, providing a view of the molecule's flexibility and the transitions between different conformations.

The resulting data can be used to construct a conformational landscape map, often visualized as a Ramachandran-like plot for relevant dihedral angles. This map would illustrate the accessible conformational states and the energy barriers between them, offering a more complete picture than static quantum chemical calculations.

Prediction of Spectroscopic Properties and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, this would include:

NMR Spectroscopy: Calculation of 1H and 13C chemical shifts.

IR Spectroscopy: Prediction of vibrational frequencies and their intensities.

UV-Vis Spectroscopy: Calculation of electronic transitions and their corresponding wavelengths.

A strong correlation between the predicted and experimental spectra would lend confidence to the accuracy of the computed molecular structure and electronic properties.

No Publicly Available Research Found for this compound in Emerging Research Fields

Following a comprehensive search for the chemical compound this compound, no publicly available scientific literature or research data could be found that corresponds to the specific future research avenues outlined in the user's request. The specified areas of inquiry included next-generation synthetic methodologies, catalytic applications, supramolecular chemistry, computational design, and interdisciplinary research in chemical biology and advanced materials.

Extensive database searches and queries for scholarly articles, patents, and conference proceedings did not yield any results for "this compound" itself, nor for its derivatives in the context of the requested advanced research topics. The scientific community has not published any studies on the development of novel synthetic routes for this specific molecule. Similarly, there is no information regarding its use or the use of its derivatives in catalytic systems.

Furthermore, the exploration of integrating this compound into supramolecular assemblies or frameworks does not appear to be a current area of investigation. No computational studies on the design of its derivatives for targeted chemical properties have been reported. Finally, there are no documented interdisciplinary research opportunities for this compound as a synthetic scaffold in chemical biology or as a precursor for advanced materials.

This lack of information suggests that this compound is likely a novel or uncharacterized compound within the public domain of chemical research. Therefore, it is not possible to provide a detailed and scientifically accurate article on its future research directions as requested.

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield Range | Purity Validation Method |

|---|---|---|---|

| Alkylation | AlCl₃, 0–5°C, 12h | 60–75% | GC-MS |

| Nitration | HNO₃/H₂SO₄, 30°C, 4h | 45–60% | NMR |

| Reduction | H₂ (1 atm), Pd-C, EtOH, 6h | 70–85% | HPLC |

Basic: How can researchers characterize the purity and structural integrity of this compound?

Q. Methodological Answer :

- Analytical Techniques :

- NMR : Use ¹H/¹³C NMR to confirm branching (δ ~1.2–1.5 ppm for diethyl groups) and amine proton signals (δ ~2.5 ppm) .

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (C₁₄H₂₃N, m/z 205.18) .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

- Critical Note : Cross-validate results with orthogonal methods (e.g., IR for amine functional groups) to resolve ambiguities .

Advanced: How do structural analogs of this compound inform its potential biological activity?

Q. Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare with analogs like 2-(1-amino-2,2,2-trifluoroethyl)phenol hydrochloride (), which shows receptor-binding potential due to fluorine’s electronegativity.

- Experimental Design :

- In Vitro Assays : Screen for antimicrobial activity (e.g., MIC against S. aureus) using broth microdilution .

- Enzyme Inhibition : Test interactions with cytochrome P450 isoforms via fluorometric assays .

- Data Interpretation : Correlate lipophilicity (logP) with membrane permeability; diethyl groups may enhance bioavailability compared to trifluoro analogs .

Q. Table 2: Key Analog Comparisons

Advanced: How should researchers address contradictions in reported data for structurally similar amines?

Q. Methodological Answer :

- Case Example : Discrepancies in enzymatic inhibition IC₅₀ values for N,α-diethylbenzeneethanamine ( vs. 21) may arise from assay conditions (pH, temperature) or impurity levels.

- Resolution Strategies :

- Replication : Repeat experiments under standardized conditions (e.g., pH 7.4, 37°C).

- Structural Analysis : Use X-ray crystallography or DFT calculations to confirm stereoelectronic effects .

- Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify trends .

Advanced: What computational methods are suitable for predicting the physicochemical properties of this compound?

Q. Methodological Answer :

- Tools :

- Validation : Compare predicted vs. experimental NMR shifts (RMSD < 0.1 ppm) .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- Hazard Mitigation :

- Use fume hoods and PPE (nitrile gloves, lab coats) due to potential amine toxicity .

- Store under N₂ at –20°C to prevent degradation .

- Spill Management : Neutralize with dilute HCl (1M) and absorb with vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.